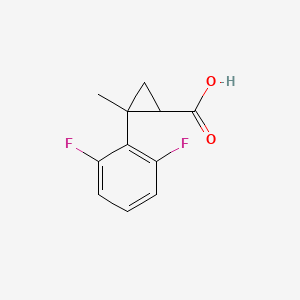

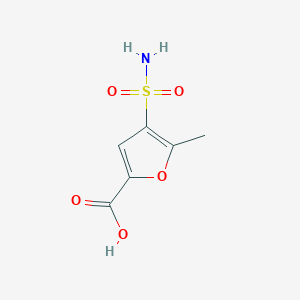

7-メチル-5-ヒドロキシ-2-オキシンドール

説明

7-Methyl-5-hydroxy-2-oxindole is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals

科学的研究の応用

2-オキシンドールコアの合成方法

化合物 7-メチル-5-ヒドロキシ-2-オキシンドールは、合成化学において重要な足場である2-オキシンドールコアと密接に関連しています。研究者らは、天然物と合成化合物の両方に広く存在するオキシンドールコアを構築するためのさまざまな合成方法を開発してきました。 これらの方法には、直接的なC–H結合官能化を含む触媒的不斉反応と、隣接する全炭素四級立体中心の高度に立体選択的な構築が含まれます .

生物活性と治療用途

インドール誘導体、特に2-オキシンドールコアを含むものは、その生物活性を広範囲にわたって研究されてきました。 これらの誘導体は、生物学的に重要な特性により、癌細胞、微生物、および人体におけるさまざまな疾患の治療に有望です .

天然物合成

2-オキシンドールコアは、いくつかの生物活性天然物に見られる天然に存在する構造です。 これらの天然物の合成には、多くの場合、オキシンドール足場の構築が伴い、これはさまざまな合成アプローチによって達成できます .

医薬品の開発

その生物学的意義から、2-オキシンドールコア、そしてそれに続く7-メチル-5-ヒドロキシ-2-オキシンドールなどの化合物は、特定の生物学的経路または疾患を標的とする医薬品の開発に利用できます .

作用機序

Target of Action

It is known that indole derivatives, which include 7-methyl-5-hydroxy-2-oxindole, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause various changes in cell biology . These interactions can lead to a variety of effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Result of Action

Indole derivatives are known to have various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various health conditions .

Action Environment

The action, efficacy, and stability of 7-Methyl-5-hydroxy-2-oxindole can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-hydroxy-2-oxindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired oxindole derivative .

Industrial Production Methods

Industrial production of 7-Methyl-5-hydroxy-2-oxindole typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

7-Methyl-5-hydroxy-2-oxindole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The oxindole ring can be reduced to form dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution

特性

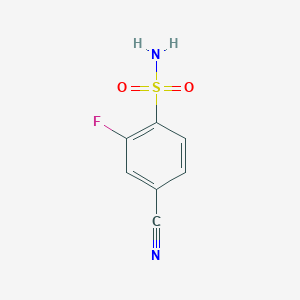

IUPAC Name |

5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJXFMJCXYRESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)

![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)

![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)

![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)

![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)